5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one
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Overview
Description
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one is a complex heterocyclic compound that features a 1,8-naphthyridine coreThe 1,8-naphthyridine moiety is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine can be efficiently catalyzed by a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom-economical approaches are often employed to ensure eco-friendly and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA), poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), and various metal catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of TBBDA or PBBS can yield trisubstituted 2-amino-1,8-naphthyridines .
Scientific Research Applications
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, compounds containing the 1,8-naphthyridine core have been shown to inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication . Additionally, its photochemical properties enable it to act as a photosensitizer in various applications .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with similar biological activities but different reactivity and applications.
1,6-Naphthyridine: Known for its anticancer properties and used in the synthesis of functionalized derivatives.
1,7-Naphthyridine: Explored for its potential use in the development of anionic fluorogenic chemosensors.
Uniqueness
5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one is unique due to its specific structural features, which confer distinct biological and photochemical properties. Its ability to act as a ligand, photosensitizer, and antimicrobial agent makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one |
InChI |
InChI=1S/C19H22N4O2/c24-17-6-4-15(12-21-17)19(25)23-10-7-13(8-11-23)16-5-3-14-2-1-9-20-18(14)22-16/h1-3,5,9,13,15H,4,6-8,10-12H2,(H,21,24) |
InChI Key |
USOCGUJRKYKHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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